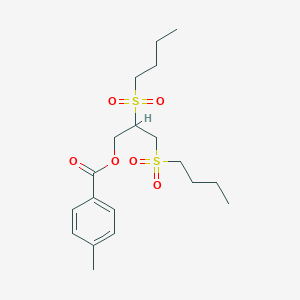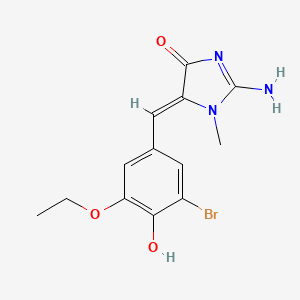
5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-imino-1-methyl-4-imidazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-imino-1-methyl-4-imidazolidinone, also known as BIM-8, is a small molecule compound that has been extensively studied for its potential therapeutic applications. BIM-8 is a potent and selective inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a critical role in the regulation of insulin signaling and glucose homeostasis.
Mécanisme D'action
5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-imino-1-methyl-4-imidazolidinone works by selectively inhibiting the activity of PTP1B, which leads to an increase in insulin sensitivity and glucose uptake in peripheral tissues such as muscle and fat. This results in improved glucose homeostasis and a reduction in blood glucose levels.
Biochemical and Physiological Effects:
5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-imino-1-methyl-4-imidazolidinone has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes. In obese mice, 5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-imino-1-methyl-4-imidazolidinone has been shown to reduce body weight, improve glucose tolerance, and increase energy expenditure. 5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-imino-1-methyl-4-imidazolidinone has also been shown to improve lipid metabolism and reduce inflammation in adipose tissue.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-imino-1-methyl-4-imidazolidinone in lab experiments is its specificity for PTP1B, which allows for selective inhibition of this enzyme without affecting other protein tyrosine phosphatases. However, one limitation of using 5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-imino-1-methyl-4-imidazolidinone is its relatively low potency compared to other PTP1B inhibitors, which may require higher concentrations of the compound to achieve the desired effects.
Orientations Futures
Future research on 5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-imino-1-methyl-4-imidazolidinone could focus on the development of more potent analogs of the compound, as well as the investigation of its potential therapeutic applications in other metabolic disorders such as non-alcoholic fatty liver disease and cardiovascular disease. Additionally, further studies could explore the molecular mechanisms underlying the effects of 5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-imino-1-methyl-4-imidazolidinone on insulin signaling and glucose homeostasis, as well as its potential interactions with other signaling pathways.
Méthodes De Synthèse
5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-imino-1-methyl-4-imidazolidinone can be synthesized using a multi-step process involving several chemical reactions. The first step involves the preparation of 3-bromo-5-ethoxy-4-hydroxybenzaldehyde, which is then reacted with methylamine to form the corresponding imine. The imine is then cyclized with guanidine to form the imidazolidinone ring, resulting in the formation of 5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-imino-1-methyl-4-imidazolidinone.
Applications De Recherche Scientifique
5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-imino-1-methyl-4-imidazolidinone has been extensively studied for its potential therapeutic applications in the treatment of diabetes and obesity. PTP1B is a negative regulator of insulin signaling, and inhibition of this enzyme has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes. 5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-imino-1-methyl-4-imidazolidinone has also been shown to reduce body weight and improve metabolic parameters in obese mice.
Propriétés
IUPAC Name |
(5Z)-2-amino-5-[(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-1-methylimidazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O3/c1-3-20-10-6-7(4-8(14)11(10)18)5-9-12(19)16-13(15)17(9)2/h4-6,18H,3H2,1-2H3,(H2,15,16,19)/b9-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAASWZQBLAKOQZ-UITAMQMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N=C(N2C)N)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)N=C(N2C)N)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Bromo-5-ethoxy-4-hydroxybenzylidene)-2-imino-1-methyl-4-imidazolidinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({5-[4-(allyloxy)phenyl]-2H-tetrazol-2-yl}acetyl)-1,4-diazepan-2-one](/img/structure/B4894069.png)
![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B4894072.png)
![allyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B4894073.png)
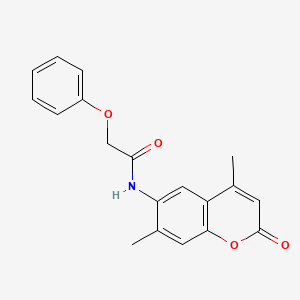
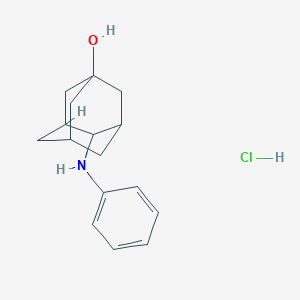
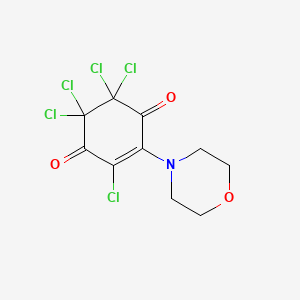
![N-isopropyl-1'-[(2-methyl-1-benzofuran-5-yl)carbonyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B4894091.png)
![2-[3-(4-chlorophenoxy)propoxy]benzaldehyde](/img/structure/B4894098.png)
![5-{5-bromo-2-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4894104.png)
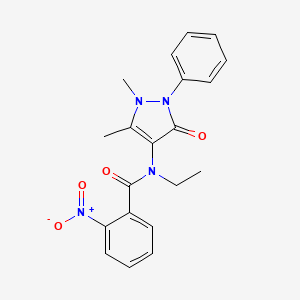
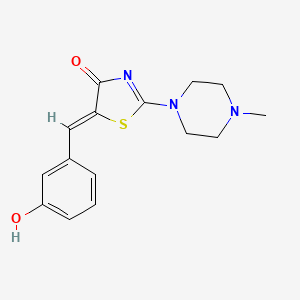
![1-(3-chloro-4-methylphenyl)-5-[2-methoxy-4-(4-morpholinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4894114.png)
![4-(methylthio)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}benzamide](/img/structure/B4894128.png)
